2-[2,6-dimethyl-4-[3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid, commonly known as Elafibranor, is a synthetic compound that functions primarily as a dual agonist of peroxisome proliferator-activated receptors alpha and delta (PPARα/δ). This compound is notable for its potential therapeutic applications in metabolic disorders, particularly non-alcoholic fatty liver disease and dyslipidemia.
Elafibranor is derived from various synthetic pathways involving multiple precursors, primarily utilizing 2-bromo-2-methylpropanoic acid and 4-(methylthio)acetophenone as key starting materials in its synthesis. It has been extensively studied for its pharmacological properties and is under investigation for its efficacy in treating metabolic syndrome-related conditions.
Elafibranor falls under the category of pharmaceutical compounds, specifically within the class of PPAR agonists. These compounds are crucial in regulating lipid metabolism and glucose homeostasis, making them significant in treating metabolic diseases.
The synthesis of 2-[2,6-dimethyl-4-[3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid involves several key steps:
Technical details reveal that the reaction conditions such as temperature and solvent choice significantly affect yield and purity. For instance, maintaining a temperature range of 50 to 60 °C during the reaction is optimal for achieving complete conversion to the desired product .
The molecular structure of Elafibranor can be described by its molecular formula and a molecular weight of approximately 384.49 g/mol.
The structure features a phenoxy group linked to a branched propanoic acid moiety, with additional methyl and sulfur substituents that enhance its biological activity.
Elafibranor participates in several chemical reactions relevant to its biological activity:
Technical details indicate that Elafibranor's mechanism involves altering the expression of genes associated with lipid metabolism, thereby promoting beneficial metabolic effects .
The mechanism by which Elafibranor exerts its effects involves:
Data from clinical studies suggest that Elafibranor can significantly lower liver fat content and improve lipid profiles in patients with metabolic syndrome .
Relevant analyses indicate that the compound's physical characteristics are conducive for formulation into pharmaceutical preparations aimed at treating metabolic disorders .
Elafibranor has several scientific uses:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5